Cas no 103059-93-4 (Serine,3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-3-yl)seryl-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-3-yl)-(9CI))

Serine,3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-3-yl)seryl-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-3-yl)-(9CI) structure
103059-93-4 structure
Product Name:Serine,3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-3-yl)seryl-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-3-yl)-(9CI)
N.o CAS:103059-93-4
MF:C16H22N4O9
MW:414.367284297943
CID:142220
PubChem ID:441131
Update Time:2025-04-19

Serine,3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-3-yl)seryl-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-3-yl)-(9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • Serine,3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-3-yl)seryl-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-3-yl)-(9CI)
    • 2-[[2-amino-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoyl]amino]-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoic acid
    • 3-(7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)-2-[3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)-3-hydroxypropanoylamino]-3-hydroxypropionic acid
    • Serine,3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-3-yl)seryl-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]hep...
    • AC1L9ALO
    • C06667
    • Clavamycin A
    • LS-145020
    • Serine, 3-(7-oxo-4-oxa-1-azabicyclo(3.2.0)hept-3-yl)-N-(3-(7-oxo-4-oxa-1- azabicyclo(3.2.0)hept-3-yl)seryl)-
    • Serine, 3-(7-oxo-4-oxa-1-azabicyclo(3.2.0)hept-3-yl)-N-(3-(7-oxo-4-oxa-1-azabicyclo(3.2.0)hept-3-yl)seryl)-
    • Q27106178
    • N-[2-Amino-1,3-dihydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propylidene]-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)serine
    • CHEBI:3734
    • DTXSID20908175
    • 3-(7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)-2-[3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)-3-h
    • 103059-93-4
    • Antibiotic CA 31
    • Inchi: 1S/C16H22N4O9/c17-11(13(23)5-3-19-7(21)1-9(19)28-5)15(25)18-12(16(26)27)14(24)6-4-20-8(22)2-10(20)29-6/h5-6,9-14,23-24H,1-4,17H2,(H,18,25)(H,26,27)/t5-,6-,9+,10+,11?,12?,13?,14?/m1/s1
    • Chave InChI: SAFJOTXIKNUGOJ-LNWOBJSJSA-N
    • SMILES: O1[C@@H](C(C(C(=O)O)NC(C(C([C@H]2CN3C(C[C@@H]3O2)=O)O)N)=O)O)CN2C(C[C@H]12)=O

Propriedades Computadas

  • Massa Exacta: 414.138678g/mol
  • Massa monoisotópica: 414.138678g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 5
  • Contagem de aceitadores de ligações de hidrogénio: 10
  • Contagem de Átomos Pesados: 29
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 748
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 4
  • Contagem de Estereocentros Átomos Indefinidos: 4
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Peso Molecular: 414.37g/mol
  • XLogP3: -7.1
  • Superfície polar topológica: 192Ų
Fornecedores recomendados
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente